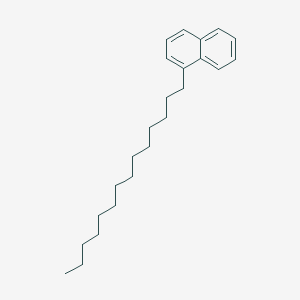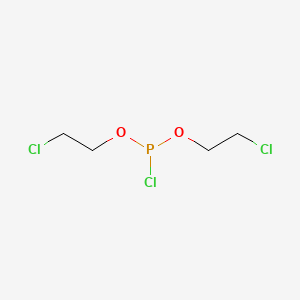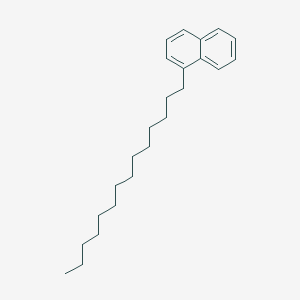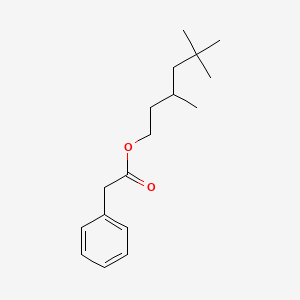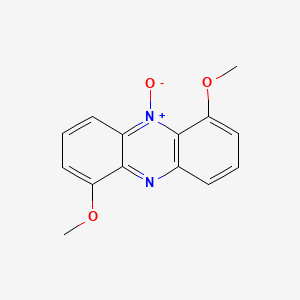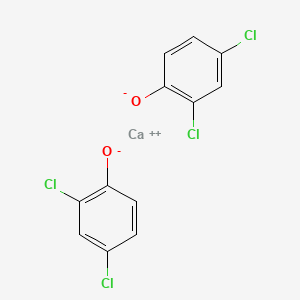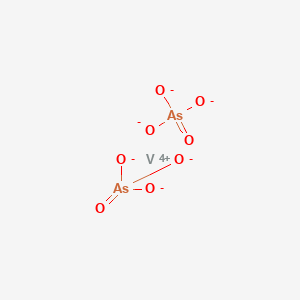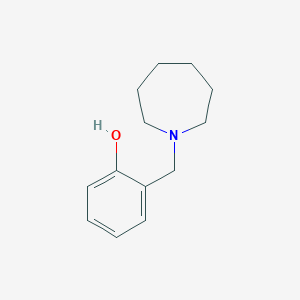
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is characterized by a phenolic group attached to a hexahydro-1H-azepin-1-ylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol typically involves the reaction of phenol with hexahydro-1H-azepine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and optimized reaction parameters is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of ethers or other substituted phenols.
Aplicaciones Científicas De Investigación
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The hexahydro-1H-azepin-1-ylmethyl moiety may interact with hydrophobic pockets in biomolecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hexahydro-1H-azepin-1-yl)ethyl methacrylate
- 3-(3-Ethylhexahydro-1-methyl-1H-azepin-3-yl)phenol hydrochloride
Uniqueness
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol is unique due to its specific combination of a phenolic group and a hexahydro-1H-azepin-1-ylmethyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
4992-04-5 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
2-(azepan-1-ylmethyl)phenol |
InChI |
InChI=1S/C13H19NO/c15-13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-11H2 |
Clave InChI |
XZDFNUXKMYALTN-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



